molecular formula C13H23N5O B2626566 4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide CAS No. 2101199-39-5

4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide

Cat. No. B2626566
CAS RN: 2101199-39-5
M. Wt: 265.361
InChI Key: ZQBWBMOTPUSBTE-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been studied extensively for its potential medicinal properties. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and has been shown to interact with the same receptors in the brain and body.

Mechanism of Action

4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide interacts with the same receptors in the brain and body as THC, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain sensation, mood, appetite, and immune function. By binding to these receptors, 4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide can modulate their activity and produce a range of effects.
Biochemical and Physiological Effects
4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide has been shown to produce a range of biochemical and physiological effects in animal models, including pain relief, anti-inflammatory effects, and changes in mood and behavior. It has also been shown to affect immune function, with some studies suggesting that it may have immunosuppressive properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide in lab experiments is that it can be used to selectively target the CB1 and CB2 receptors, allowing researchers to study the effects of modulating these receptors in isolation. However, one limitation is that the compound may have off-target effects or interact with other receptors in the body, which could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide. One area of interest is its potential as a treatment for chronic pain, with some studies suggesting that it may be more effective and have fewer side effects than traditional pain medications. Other potential applications include the treatment of inflammatory disorders, such as arthritis, and the treatment of mood disorders, such as anxiety and depression. Further research is needed to fully understand the potential benefits and limitations of this compound.

Synthesis Methods

4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide is typically synthesized using a multi-step process that involves the reaction of various chemicals and reagents. One common method involves the reaction of cyclopentyl magnesium bromide with 1,1-dimethyl-2-chloroethylamine to form a key intermediate, which is then reacted with 4-amino-1H-pyrazole-5-carboxylic acid to form the final product.

Scientific Research Applications

4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's potential as a pain reliever, with studies showing that it can effectively reduce pain in animal models. Other studies have investigated its potential as an anti-inflammatory agent, with promising results.

properties

IUPAC Name

4-amino-2-cyclopentyl-N-[2-(dimethylamino)ethyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O/c1-17(2)8-7-15-13(19)12-11(14)9-16-18(12)10-5-3-4-6-10/h9-10H,3-8,14H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBWBMOTPUSBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=NN1C2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide

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